molecular formula C11H17N3 B6177006 (3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine CAS No. 1604457-96-6

(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine

Cat. No.: B6177006
CAS No.: 1604457-96-6
M. Wt: 191.3
InChI Key:
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Description

(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine is a nitrogen-containing heterocyclic compound. It features a piperazine ring substituted with a methyl group and a 3-methylpyridin-4-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with piperazine under specific conditions. The reaction typically requires a catalyst and may involve steps such as reductive amination or nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the H3 receptor, inhibiting its activity and modulating neurotransmitter release. Similarly, as a sigma-1 receptor antagonist, it interacts with the sigma-1 receptor, influencing various cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-methyl-1-(3-methylpyridin-4-yl)piperazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual role as a histamine H3 receptor antagonist and sigma-1 receptor antagonist highlights its potential therapeutic applications .

Properties

CAS No.

1604457-96-6

Molecular Formula

C11H17N3

Molecular Weight

191.3

Purity

95

Origin of Product

United States

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